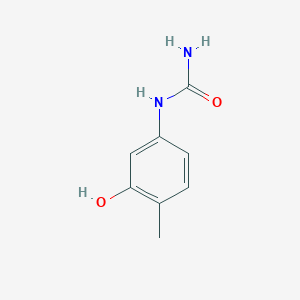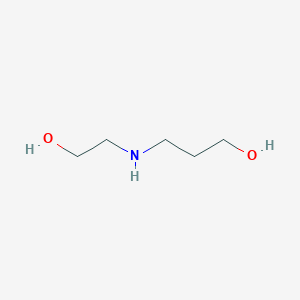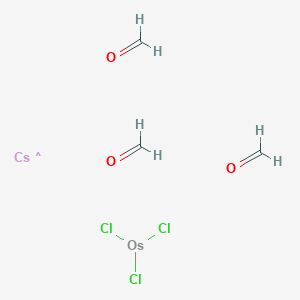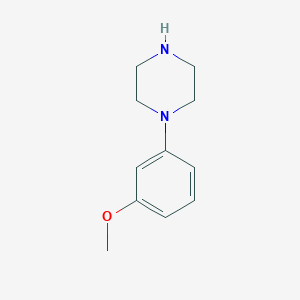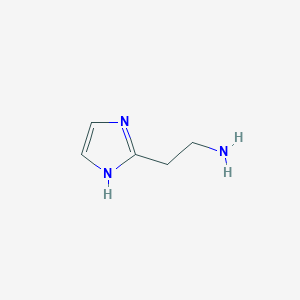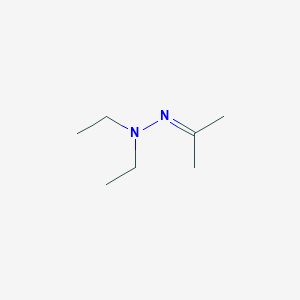
Acetone diethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetone diethylhydrazone (ADEH) is a chemical compound that is widely used in scientific research as a reagent for the determination of various metal ions. It is a colorless liquid that has a distinctive odor and is highly soluble in water. ADEH is a derivative of hydrazine, which is a powerful reducing agent.
Wirkmechanismus
Acetone diethylhydrazone forms a complex with metal ions through the nitrogen atoms of the hydrazine group. The complex formation is based on the coordination of the metal ion with the lone pair of electrons on the nitrogen atoms of the hydrazine group. The complex formation is reversible, and the equilibrium can be shifted by changing the pH of the solution.
Biochemical and Physiological Effects:
Acetone diethylhydrazone has no known biochemical or physiological effects. It is not toxic to humans or animals, and it does not have any mutagenic or carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
Acetone diethylhydrazone has several advantages for lab experiments. It is a highly selective reagent for the determination of metal ions. It is also easy to prepare and handle. However, Acetone diethylhydrazone has some limitations. It is not stable in acidic solutions, and it can decompose in the presence of heat. It is also sensitive to light, and it should be stored in a dark place.
Zukünftige Richtungen
There are several future directions for the use of Acetone diethylhydrazone in scientific research. One direction is the development of new methods for the determination of metal ions using Acetone diethylhydrazone. Another direction is the modification of Acetone diethylhydrazone to increase its stability and selectivity. Acetone diethylhydrazone can also be used in the development of new sensors for the detection of metal ions in water samples. Finally, Acetone diethylhydrazone can be used in the development of new drugs for the treatment of metal ion-related diseases.
Conclusion:
In conclusion, Acetone diethylhydrazone is a highly useful reagent for the determination of metal ions in scientific research. It is easy to prepare and handle, and it has several advantages for lab experiments. Acetone diethylhydrazone has no known biochemical or physiological effects, and it is not toxic to humans or animals. There are several future directions for the use of Acetone diethylhydrazone in scientific research, including the development of new methods for the determination of metal ions and the development of new drugs for the treatment of metal ion-related diseases.
Synthesemethoden
Acetone diethylhydrazone can be synthesized through the reaction of acetone and diethylhydrazine. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction is exothermic, and the product is obtained in high yield. The chemical equation for the synthesis of Acetone diethylhydrazone is as follows:
CH3COCH3 + N2H4(CH2CH3)2 → CH3CONHN(CH2CH3)2 + H2O
Wissenschaftliche Forschungsanwendungen
Acetone diethylhydrazone is widely used in scientific research as a reagent for the determination of various metal ions. It is used in the determination of copper, iron, nickel, cobalt, and other metal ions. Acetone diethylhydrazone forms a complex with these metal ions, which can be easily detected using spectroscopic techniques such as UV-Vis spectroscopy. Acetone diethylhydrazone is also used in the determination of the concentration of hydrazine in water samples.
Eigenschaften
CAS-Nummer |
16713-36-3 |
|---|---|
Produktname |
Acetone diethylhydrazone |
Molekularformel |
C7H16N2 |
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
N-ethyl-N-(propan-2-ylideneamino)ethanamine |
InChI |
InChI=1S/C7H16N2/c1-5-9(6-2)8-7(3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
GGVIFVVMUPEGHJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)N=C(C)C |
Kanonische SMILES |
CCN(CC)N=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)

